Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide
Description
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide is a fluorinated organosulfur compound characterized by a disulfide (-S-S-) bridge linking two identical substituted ethyl groups. Each substituent comprises a 1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl moiety, resulting in a highly fluorinated and chlorinated structure.
Key structural attributes:
- Disulfide functional group: Imparts redox reactivity and susceptibility to cleavage under reducing conditions.
- Fluorinated and chlorinated substituents: Enhances electronegativity, hydrophobicity, and resistance to degradation.
- Steric bulk: The trifluoromethyl and chloro groups may influence steric hindrance, affecting reaction kinetics.
Properties
Molecular Formula |
C6Cl2F12S2 |
|---|---|
Molecular Weight |
435.1 g/mol |
IUPAC Name |
2-chloro-2-[(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)disulfanyl]-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C6Cl2F12S2/c7-1(3(9,10)11,4(12,13)14)21-22-2(8,5(15,16)17)6(18,19)20 |
InChI Key |
WKJPOKYSZBENCK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(SSC(C(F)(F)F)(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Trifluoromethylsulfenyl Chloride and Hydrogen Sulfide
This method involves the reaction of 1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl sulfenyl chloride with hydrogen sulfide (H₂S) under controlled conditions. Key steps include:
-
Reactants :
-
1-Chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl sulfenyl chloride (precursor synthesized via chlorination of corresponding thiols).
-
H₂S gas (excess).
-
-
Catalyst : 4-Dimethylaminopyridine (DMAP) or similar bases.
-
Conditions :
-
Temperature: -78°C to 25°C.
-
Solvent: Dry methylene chloride or xylene.
-
Reaction time: 6–24 hours.
-
-
Mechanism :
Nucleophilic attack of H₂S on the sulfenyl chloride generates the thiol intermediate, which undergoes oxidative coupling to form the disulfide. -
Yield : 61–86% after purification via fractional distillation .
Data Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -78°C to 25°C | Higher yields at lower temps |
| H₂S Equivalents | 1.2–2.5 | Excess prevents by-products |
| Catalyst Loading | 5–10 mol% DMAP | Accelerates coupling |
Oxidative Coupling of Thiols
Thiol precursors are oxidized to disulfides using mild oxidizing agents:
-
Reactants :
-
1-Chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl thiol.
-
-
Oxidants :
-
Iodine (I₂) in dichloromethane.
-
Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺.
-
-
Conditions :
-
Temperature: 0–25°C.
-
Solvent: Non-polar (e.g., hexane) to minimize over-oxidation.
-
Data Table 2: Oxidant Comparison
| Oxidant | Solvent | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|
| I₂ | CH₂Cl₂ | 2 | 89 | Trace HI |
| H₂O₂ | Hexane | 6 | 75 | H₂O (easily removed) |
Halogenation of Bis(trifluoromethyl) Disulfide
A two-step process involving halogenation of bis(trifluoromethyl) disulfide:
-
Chlorination :
-
React bis(trifluoromethyl) disulfide with Cl₂ gas in the presence of UV light.
-
Intermediate: 1-Chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl thiol.
-
-
Coupling :
Key Advantages :
-
Avoids volatile H₂S.
-
Scalable for industrial production.
Metal-Mediated Reductive Methods
Magnesium or copper-mediated reactions enable disulfide formation from sulfones or sulfoxides:
-
Reactants :
-
Phenyl trifluoromethyl sulfone.
-
Chlorosilanes (e.g., ClSiMe₃).
-
-
Conditions :
-
Reductant: Mg metal in DMF.
-
Temperature: 0–25°C.
-
-
Mechanism :
Single-electron transfer (SET) from Mg to sulfone cleaves the C–S bond, forming the disulfide .
Comparative Analysis of Methods
Data Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| H₂S Coupling | 61–86 | 95–99 | Moderate | High |
| Thiol Oxidation | 70–89 | 90–97 | High | Moderate |
| Halogenation | 78–92 | >99 | High | Low |
| Metal-Mediated Reduction | 85–95 | 98–99 | Low | High |
Challenges and Mitigation Strategies
-
By-Product Formation :
-
Moisture Sensitivity :
-
Toxicity :
Industrial Applications and Patents
Chemical Reactions Analysis
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide has several applications in scientific research:
Mechanism of Action
The mechanism by which Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide exerts its effects involves the interaction of its disulfide bond with various molecular targets . This bond can undergo redox reactions, influencing cellular redox states and signaling pathways . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a potent reagent in various chemical processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] Disulfide and Analogues
Structural and Functional Differences
Disulfide vs. Ether Functional Groups :
- The target compound’s disulfide group contrasts with the ether linkages in Isoflurane and Sevoflurane. Disulfides (-S-S-) are redox-active, whereas ethers (-O-) are generally inert but polarizable .
- Fluorination Patterns :
- The target compound combines chloro and trifluoromethyl groups, unlike the fully fluorinated hexafluoroisopropylidenimino group in C₆F₁₂N₂S₂ . Chlorine may increase density and alter reactivity compared to purely fluorinated analogues.
Steric and Electronic Effects: The trifluoromethyl group in all compared compounds contributes to steric bulk and electron-withdrawing effects.
Physical and Chemical Properties
Thermal Stability: Bis(hexafluoroisopropylidenimino) disulfide (C₆F₁₂N₂S₂) exhibits a vaporization enthalpy of 46.0 kJ/mol at 417 K, indicative of strong intermolecular forces . The target compound’s chloro substituents may reduce volatility compared to fully fluorinated analogues. Halogenated ethers like Isoflurane and Sevoflurane have lower molecular weights (184.5–200) and higher volatility, suitable for inhalation anesthetics .
Reactivity :
- The disulfide bond in the target compound is prone to reduction (e.g., forming thiols), whereas ester groups (as in 2,2,2-trifluoro-1-(trifluoromethyl)ethyl methacrylate) undergo hydrolysis or polymerization .
Biological Activity
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide (CAS No. 125042-82-2) is a synthetic compound characterized by its unique trifluoromethyl groups and disulfide linkage. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C6Cl2F12S2
- Molecular Weight : 435.08 g/mol
- IUPAC Name : 2-chloro-2-[(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)disulfanyl]-1,1,1,3,3,3-hexafluoropropane
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. Studies indicate that the compound undergoes metabolic conversion leading to the formation of chlorofluorothioacetyl fluoride, which can react with cellular proteins to form stable adducts. These interactions may contribute to nephrotoxicity and other cellular effects observed in experimental models .
Biological Activity and Toxicity
Research has shown that compounds containing trifluoromethyl groups often exhibit significant biological activity. The following table summarizes key findings related to the biological effects of this compound:
Case Studies
Several case studies have highlighted the biological implications of trifluoromethylated compounds:
- Nephrotoxicity in Animal Models : A study demonstrated that administration of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine resulted in dose-dependent binding of metabolites to liver and kidney proteins in rats. This suggests a mechanism for nephrotoxicity linked to the formation of protein adducts .
- Cytotoxic Effects on Cancer Cells : In vitro assays indicated that this compound exhibited cytotoxicity against several cancer cell lines. The mechanism appears to involve oxidative stress and disruption of cellular signaling pathways .
- Antibacterial Properties : The compound was evaluated for its antibacterial potential against various strains. Results indicated moderate activity against specific Gram-positive bacteria, suggesting potential applications in antimicrobial formulations .
Q & A
Q. What are the established synthetic routes for Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide, and what methodological considerations are critical for reproducibility?
Answer: The synthesis typically involves fluorination and disulfide bond formation. Key steps include:
- Reagent Selection : Use high-purity trifluoromethylating agents (e.g., sulfur tetrafluoride derivatives) to minimize side reactions.
- Temperature Control : Maintain sub-ambient temperatures (-20°C to 0°C) during fluorination to prevent decomposition .
- Purification : Employ fractional distillation or preparative HPLC to isolate the compound, given its sensitivity to moisture and thermal degradation .
- Analytical Validation : Confirm purity via GC-MS (>98% purity threshold) and ¹⁹F NMR to verify substituent integrity .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR Spectroscopy : Ideal for tracking fluorine substituents; chemical shifts between -60 to -80 ppm confirm trifluoromethyl and chloro-trifluoroethyl groups .
- Raman Spectroscopy : Detects disulfide bond vibrations (∼500 cm⁻¹) and C-Cl stretches (∼700 cm⁻¹) without solvent interference .
- GC-MS with Electron Ionization : Quantifies volatile byproducts (e.g., trifluoroacetic acid) using a DB-5MS column (30 m × 0.25 mm ID) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and face shields due to the compound’s corrosive (Skin Corr. 1B) and reactive nature .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated intermediates .
- Waste Management : Neutralize residues with aqueous bicarbonate before disposal to prevent environmental release .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermal stability data for this compound?
Answer:
- DFT Calculations : Model bond dissociation energies (BDEs) of the disulfide bond (S-S) and C-Cl bonds to predict decomposition pathways. Compare results with experimental thermogravimetric analysis (TGA) data under inert atmospheres .
- Kinetic Analysis : Use Arrhenius plots to identify activation energies for degradation, controlling for impurities (e.g., residual moisture) that may accelerate decomposition .
- Cross-Validation : Replicate conflicting studies with standardized heating rates (e.g., 5°C/min) and sample masses (10–20 mg) to isolate methodological variables .
Q. What experimental designs are optimal for studying the compound’s reactivity in heterogeneous catalysis?
Answer:
- Surface-Activated Substrates : Immobilize the compound on mesoporous silica (pore size: 3–5 nm) to assess catalytic activity in C-F bond formation reactions .
- In Situ Spectroscopy : Use FTIR-ATR to monitor reaction intermediates on catalyst surfaces under controlled pressure (1–5 bar) .
- Isotopic Labeling : Introduce ³⁴S isotopes into the disulfide bond to trace sulfur transfer mechanisms via mass spectrometry .
Q. How can conflicting data on the compound’s environmental persistence be reconciled?
Answer:
- Hydrolysis Studies : Conduct pH-dependent degradation assays (pH 3–11) with LC-MS/MS to quantify hydrolysis products (e.g., trifluoroacetic acid) .
- Microcosm Experiments : Simulate soil and aquatic environments with defined microbial communities to assess biodegradation half-lives .
- Meta-Analysis : Systematically compare literature data using PRISMA guidelines, focusing on variables like temperature, UV exposure, and matrix composition .
Methodological Framework Integration
Q. How should a theoretical framework guide mechanistic studies of this compound’s fluorination behavior?
Answer:
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in fluorination by analyzing HOMO-LUMO gaps of intermediates .
- Marcus Theory : Model electron transfer kinetics in radical-mediated fluorination pathways, correlating with cyclic voltammetry data .
- Retrosynthetic Analysis : Deconstruct the disulfide bond formation using polarity reversal principles to optimize step efficiency .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
Answer:
- Probit Analysis : Fit sigmoidal curves to mortality data in Daphnia magna assays, reporting LC₅₀ values with 95% confidence intervals .
- ANCOVA : Adjust for covariates like organism size and dissolved oxygen levels when comparing toxicity across experimental batches .
- Power Analysis : Predefine sample sizes (n ≥ 30 per group) to ensure detectable effect sizes (α = 0.05, β = 0.2) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
